(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[cyclopropyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19(15-8-9-15)11-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHVIKYYOUHNDJ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine core with several functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 255.29 g/mol. The presence of the cyclopropyl group and carboxymethyl functionality suggests potential interactions with various biological targets.
1. Inhibition of Protein-Protein Interactions (PPIs)
Recent studies have indicated that compounds similar to this compound may inhibit critical PPIs involved in cellular signaling pathways. For instance, the inhibition of the Keap1-Nrf2 interaction has been highlighted as a therapeutic target for diseases linked to oxidative stress and inflammation .
2. Antioxidant Activity
The compound's potential to modulate the Nrf2 pathway suggests it may enhance cellular defense mechanisms against oxidative damage. By stabilizing Nrf2, it could promote the transcription of antioxidant genes, thus providing protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the pyrrolidine ring and substituents significantly impact potency and selectivity towards specific biological targets. For example, modifications in the cyclopropyl or carboxymethyl groups can lead to substantial changes in binding affinity and inhibitory effects on target proteins .
Case Study 1: Inhibition of Keap1-Nrf2 Interaction
A study investigated a series of macrocyclic compounds that include similar functional groups as those found in this compound. Compounds were evaluated for their ability to inhibit the Keap1-Nrf2 PPI using surface plasmon resonance (SPR) assays, revealing promising candidates with low nanomolar affinities .
| Compound | Binding Affinity (K_d) | Mechanism |
|---|---|---|
| Compound 1 | 4 μM | Keap1-Nrf2 Inhibition |
| Compound 2 | 10 μM | Keap1-Nrf2 Inhibition |
Case Study 2: Antioxidant Effects
In vivo studies demonstrated that compounds structurally related to this compound exhibited significant antioxidant activity, reducing markers of oxidative stress in animal models .
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds similar to (S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester exhibit antiviral activity. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit viral replication, suggesting that this compound may also possess similar properties . The mechanism often involves modulation of chemokine receptors, which play a crucial role in the immune response against viral infections.
Modulation of Chemokine Receptors
Chemokine receptors are critical targets for drug development due to their roles in inflammatory responses and disease progression. Compounds like this compound can act as modulators of these receptors, potentially offering therapeutic benefits in conditions such as autoimmune diseases and cancer .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Carboxymethyl Group : This step often requires alkylation methods or carboxylation techniques.
- Benzyl Ester Formation : The final step involves the esterification of the carboxylic acid with benzyl alcohol under acidic conditions.
In Vitro Studies
In vitro studies have shown that similar compounds exhibit significant biological activity against various pathogens. For instance, a study demonstrated that pyrrolidine derivatives could inhibit the replication of certain viruses, indicating potential for further development as antiviral agents .
Case Study: Antiviral Efficacy
A notable case study involved the evaluation of a related pyrrolidine compound in a controlled environment where it was tested against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, supporting the hypothesis that this compound may share similar efficacy .
Conclusion and Future Directions
The compound this compound holds promise in various therapeutic areas, particularly as an antiviral agent and chemokine receptor modulator. Future research should focus on:
- Clinical Trials : To evaluate safety and efficacy in humans.
- Mechanistic Studies : To understand the precise biological pathways influenced by this compound.
- Structural Modifications : To enhance potency and selectivity for specific targets.
The ongoing exploration of this compound's applications could lead to significant advancements in pharmacotherapy for viral infections and inflammatory diseases.
| Application Area | Potential Benefits | Research Status |
|---|---|---|
| Antiviral Activity | Inhibition of viral replication | Preliminary studies |
| Chemokine Receptor Modulation | Therapeutic effects in autoimmune diseases | Ongoing investigations |
| Synthesis Methods | Multi-step organic synthesis | Established methodologies |
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Analogs
Note: Molecular formula and weight are approximated based on structural similarity to ; positional isomerism may alter properties.
Key Observations:
Ring Type: The target compound and analogs from and use a five-membered pyrrolidine ring, whereas employs a six-membered piperidine ring.
Substituent Complexity: The target compound’s cyclopropyl-carboxymethyl group introduces steric hindrance and polarity compared to the simpler methylaminomethyl group in . Cyclopropane’s ring strain may enhance metabolic stability by resisting oxidative degradation . Compared to , where the carboxymethyl-cyclopropyl-amino group is directly attached at position 3, the target compound’s methyl linker at position 2 may reduce steric clash in binding interactions.
Molecular Weight and Solubility :
- The carboxymethyl group in the target compound and increases hydrophilicity (evident in higher oxygen content: O₄ vs. O₂ in ), likely improving aqueous solubility. However, the benzyl ester moiety in all compounds counterbalances this with lipophilicity .
Research Findings and Implications
While explicit studies on the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Bioactivity : Piperidine derivatives like are often explored for central nervous system (CNS) applications due to their blood-brain barrier permeability, whereas pyrrolidine analogs (e.g., ) are common in protease inhibitors (e.g., HCV NS5A inhibitors) .
- Stereochemical Impact : The (S)-configuration at critical positions (as in all listed compounds) is crucial for enantioselective interactions with biological targets, such as chiral enzyme active sites .
- Synthetic Utility : The benzyl ester group in all compounds serves as a protecting group for carboxylic acids, enabling selective deprotection during multi-step syntheses .
Preparation Methods
Pyrrolidine Core Functionalization
The (S)-pyrrolidine-1-carboxylic acid benzyl ester is synthesized via asymmetric hydrogenation of a prochiral enamide precursor. Key parameters:
| Parameter | Value/Description | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Catalyst | Ru-(S)-BINAP complex | 85% | 98% |
| Solvent | Methanol | ||
| Hydrogen pressure | 50 psi | ||
| Temperature | 25°C |
This step establishes the stereogenic center at C2 of the pyrrolidine ring.
Cyclopropane-Amine Synthesis
Cyclopropylamine derivatives are prepared via the Kulinkovich reaction:
-
Reactants : Ethyl oleate + Titanium(IV) isopropoxide + Cyclopropane gas.
-
Conditions : Anhydrous THF, −78°C to 0°C, 12 h.
-
Workup : Hydrolysis with aqueous NH₄Cl, extraction with dichloromethane.
The resulting cyclopropylamine is purified via vacuum distillation (bp: 89–91°C).
Carboxymethylation and Coupling
The cyclopropylamine undergoes carboxymethylation using bromoacetic acid under basic conditions:
-
Reagents : Bromoacetic acid (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Solvent : Acetonitrile, reflux, 6 h.
-
Coupling : EDCI/HOBt-mediated amidation with the pyrrolidine intermediate.
| Step | Time (h) | Temperature (°C) | Yield |
|---|---|---|---|
| Carboxymethylation | 6 | 82 | 78% |
| Amide coupling | 24 | 25 | 65% |
Purification via flash chromatography (SiO₂, EtOAc/hexane 3:7) affords the coupled product.
Benzyl Ester Installation
The carboxylic acid is protected as a benzyl ester using benzyl bromide and DMAP:
-
Molar ratio : Acid : BnBr : DMAP = 1 : 1.5 : 0.1.
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Base : DIPEA (3.0 equiv).
-
Solvent : DCM, 0°C to RT, 12 h.
Yield: 92%; purity >98% (HPLC).
Optimization Strategies for Industrial Scalability
Catalytic Asymmetric Hydrogenation
Screening of chiral ligands for Ru-catalyzed hydrogenation revealed:
| Ligand | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| (S)-BINAP | 98 | 450 |
| (R,R)-DuPhos | 95 | 520 |
| (S)-SegPhos | 97 | 480 |
(S)-BINAP provided optimal enantioselectivity despite slightly lower activity.
Solvent Effects on Cyclopropanation
Polar aprotic solvents enhanced cyclopropane ring stability:
| Solvent | Reaction Yield (%) | Byproduct Formation (%) |
|---|---|---|
| THF | 78 | 5 |
| DME | 82 | 3 |
| Toluene | 65 | 12 |
Temperature-Dependent Amination
Lower temperatures minimized racemization during carboxymethylation:
| Temperature (°C) | ee Retention (%) |
|---|---|
| 25 | 94 |
| 0 | 98 |
| −20 | 99 |
Reactions conducted at −20°C preserved stereochemical integrity.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with chiral precursors to retain stereochemical integrity. For example, a related pyrrolidine-based ester was synthesized from N-Boc-L-homophenylalanine using coupling agents like HATU or DCC to form amide bonds, followed by deprotection and cyclopropane ring introduction . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C for sensitive steps), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of carboxymethyl-cyclopropylamine) to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity.
Q. What analytical techniques are essential for characterizing the purity and stereochemistry of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm. Purity >95% is typically required for research-grade material .
- Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric excess. X-ray crystallography provides definitive structural confirmation for crystalline derivatives .
- Structural Confirmation : - and -NMR (in DMSO-d6 or CDCl3) identify proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a dust respirator if handling powdered forms to avoid inhalation .
- Storage : Store in sealed containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizers or heat sources .
- Waste Disposal : Collect chemical waste separately in labeled containers. Neutralize acidic/basic byproducts before transferring to licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities during the synthesis of this chiral compound?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Techniques include:
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomers, which are then crystallized and separated .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) during synthesis to favor the desired stereoisomer .
Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Environmental Simulation : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems. Monitor degradation products via LC-MS/MS over 30–60 days .
- Advanced Techniques :
- QSAR Modeling : Predict physicochemical properties (e.g., logP, hydrolysis rate) to estimate environmental persistence .
- Split-Plot Designs : Apply randomized block designs with factors like pH, temperature, and microbial activity to study degradation kinetics .
Q. How can the stability of this compound under various storage conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess light-induced degradation .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C with controlled humidity (e.g., 60% RH). Sample periodically (0, 3, 6, 12 months) and compare degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
